10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole
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Overview
Description
10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole is a heterocyclic compound that contains nitrogen atoms within its structure. The molecular formula of this compound is C15H10ClN3, and it consists of 29 atoms: 10 hydrogen atoms, 15 carbon atoms, 3 nitrogen atoms, and 1 chlorine atom
Preparation Methods
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted carbazole derivatives.
Scientific Research Applications
10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole can be compared with other similar compounds, such as:
- 10-Chloro-7-methyl-7H-pyrimido[5,4-c]indole
- 10-Chloro-7-methyl-7H-pyrimido[5,4-c]quinoline
These compounds share similar structural features but differ in their specific substituents and overall properties. The uniqueness of this compound lies in its specific combination of chlorine and methyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
88368-32-5 |
---|---|
Molecular Formula |
C15H10ClN3 |
Molecular Weight |
267.71 g/mol |
IUPAC Name |
10-chloro-7-methylpyrimido[5,4-c]carbazole |
InChI |
InChI=1S/C15H10ClN3/c1-19-12-5-3-10(16)6-11(12)14-13(19)4-2-9-7-17-8-18-15(9)14/h2-8H,1H3 |
InChI Key |
GAKOBAHWEVHLCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C3=C1C=CC4=CN=CN=C43 |
Origin of Product |
United States |
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